N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
Overview
Description
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound has a molecular weight of 172.25 g/mol and is identified by the CAS number 894880-65-0 .
Mechanism of Action
Target of Action
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity , suggesting that their targets may be microbial cells or specific enzymes within these cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to changes that inhibit the growth of microbes . The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in microbes, leading to their death or growth inhibition .
Result of Action
Given its antimicrobial activity, it can be inferred that this compound likely causes cellular damage or disrupts essential processes in microbes, leading to their death or growth inhibition .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another method involves the reaction of 2-aminothiazoles with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms, forming N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and N-substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar biological activities.
2,5-dimercapto-1,3,4-thiadiazole: Known for its use in corrosion inhibitors and metal chelation.
5-aryl-1,3,4-thiadiazole-2-amine: Exhibits anticancer and antimicrobial properties.
Uniqueness
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine stands out due to its dual functionality as both an antimicrobial and anticancer agent. Its ability to inhibit IMPDH and its broad-spectrum antimicrobial activity make it a versatile compound for various applications .
Properties
IUPAC Name |
2-N,2-N-diethyl-1,3,4-thiadiazole-2,5-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHGICGZBBZPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.